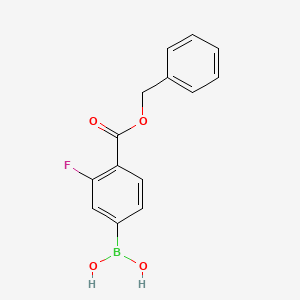

(4-((Benzyloxy)carbonyl)-3-fluorophenyl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

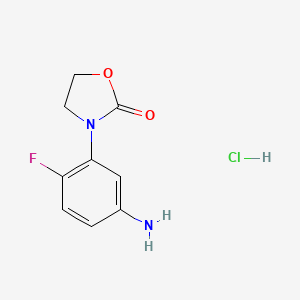

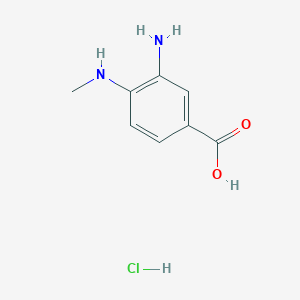

“(4-((Benzyloxy)carbonyl)-3-fluorophenyl)boronic acid” is an organic boron compound with the molecular formula C14H13BO4 . It has a molecular weight of 256.07 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The molecular structure of “(4-((Benzyloxy)carbonyl)-3-fluorophenyl)boronic acid” consists of a benzene ring with a boronic acid group, a fluorine atom, and a benzyloxy carbonyl group attached to it .Physical And Chemical Properties Analysis

“(4-((Benzyloxy)carbonyl)-3-fluorophenyl)boronic acid” is a solid with a density of 1.3 g/cm³ . It has a boiling point of 454.9°C at 760 mmHg and a flash point of 228.9°C . The compound is soluble in organic solvents such as methanol, ethanol, and dichloromethane .Aplicaciones Científicas De Investigación

Sensing Applications

Boronic acids, including (4-((Benzyloxy)carbonyl)-3-fluorophenyl)boronic acid , are known for their ability to form reversible covalent complexes with diols and other Lewis bases . This property is exploited in the development of sensors for various biological and chemical analytes. For instance, they can be used to detect glucose levels in diabetic care or environmental monitoring of pollutants that contain diol groups.

Biological Labelling and Protein Manipulation

The interaction of boronic acids with diols is also beneficial in biological labelling and protein manipulation . This compound could be used to modify proteins with fluorescent tags or other markers, aiding in the visualization and tracking of proteins in cellular or biochemical assays.

Therapeutic Development

Boronic acid derivatives have therapeutic potential due to their biochemical interactions. They can be designed to interfere with specific biological pathways or act as enzyme inhibitors. This particular compound could be investigated for its potential use in creating new medications or treatment methods .

Separation Technologies

In the field of separation science, boronic acids can be utilized to selectively bind and separate molecules that contain diol groups. This includes the purification of biomolecules like nucleic acids and sugars, which is crucial in both diagnostic and therapeutic applications .

Electrophoresis of Glycated Molecules

The compound’s ability to interact with glycated molecules makes it useful in electrophoresis, where it can help in the separation and analysis of glycated proteins and other biomolecules. This is particularly relevant in the study of diseases such as diabetes, where glycation plays a significant role .

Controlled Release Systems

In polymer science, boronic acids can be incorporated into polymers that respond to the presence of sugars. This compound could be used in the development of insulin delivery systems that release insulin in response to high blood glucose levels .

Cell Imaging and Labelling

Due to its reactive nature with diols, this boronic acid derivative can be used for cell imaging and labelling. It can help in the study of cell surface carbohydrates, which are important in cell recognition and signaling processes .

Analytical Methods

Finally, boronic acids are used in the construction of microparticles and other materials for analytical methods. These materials can be engineered to have specific interactions with target molecules, improving the sensitivity and specificity of detection methods .

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

(3-fluoro-4-phenylmethoxycarbonylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BFO4/c16-13-8-11(15(18)19)6-7-12(13)14(17)20-9-10-4-2-1-3-5-10/h1-8,18-19H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MINRKGHJIZBWKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)OCC2=CC=CC=C2)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BFO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((Benzyloxy)carbonyl)-3-fluorophenyl)boronic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,4-dimethylpentanoic acid](/img/structure/B1382196.png)

![2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine](/img/structure/B1382198.png)

![3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid hydrochloride](/img/structure/B1382199.png)